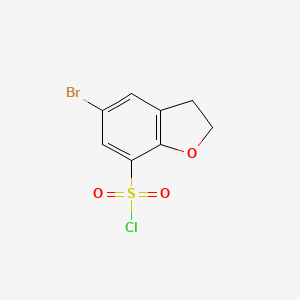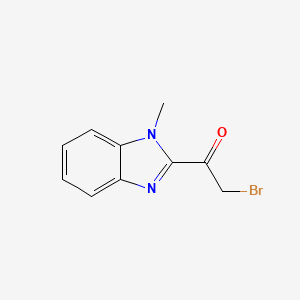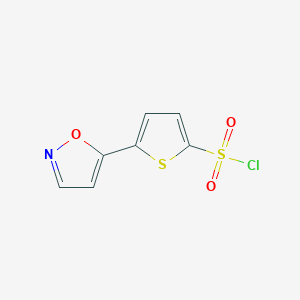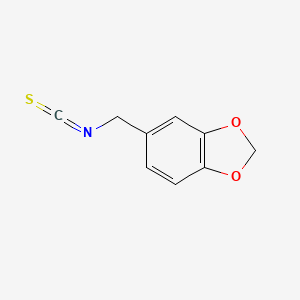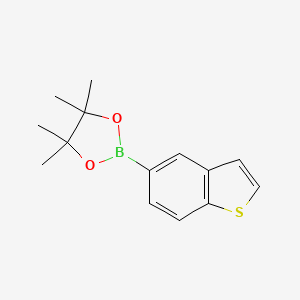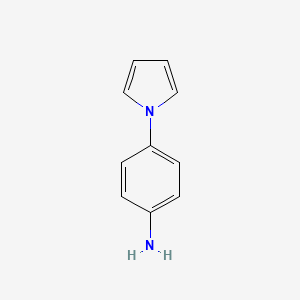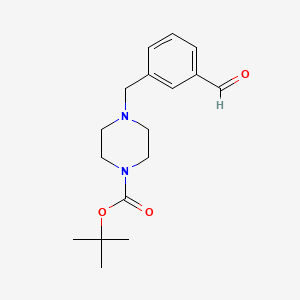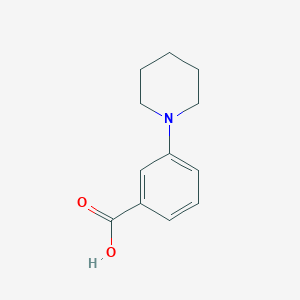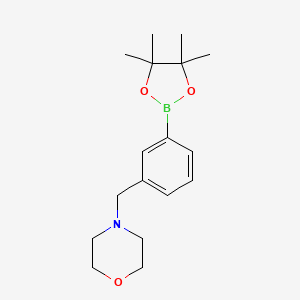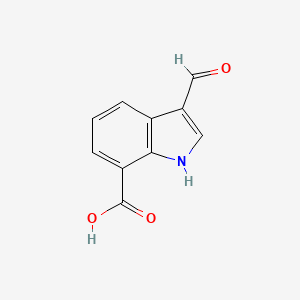
1-(4-Fluorofenil)-5-oxopirrolidina-3-carbohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of “1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide”
The compound 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide is a derivative of pyrrolidine with potential pharmacological properties. It is related to various synthesized compounds that have been studied for their chemical properties and biological activities, such as antimicrobial, antifungal, and antioxidant activities . The presence of the fluorophenyl group suggests potential activity in medical imaging or as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including palladium-catalyzed processes, electrophilic fluorination, and condensation reactions with aromatic aldehydes and diketones . For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves chlorination, hydroxylation, and subsequent reactions to introduce various substituents . Similarly, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrates the use of nucleophilic substitution and ester hydrolysis .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide has been characterized using techniques such as NMR, IR, mass spectrometry, and X-ray diffraction analysis . These techniques provide detailed information about the conformation, configuration, and substituent effects on the compounds. For example, the crystal structure of a related spiro compound was determined to be planar with an envelope conformation of the pyrrolidin ring .
Chemical Reactions Analysis
The chemical reactivity of 5-oxopyrrolidine-3-carbohydrazides includes reactions with 1,4-naphthoquinone derivatives, leading to the formation of various hydrazide products . Additionally, the condensation with aromatic aldehydes and acetone yields hydrazones, and reactions with diketones produce pyrazole and pyrrole derivatives . These reactions demonstrate the versatility of the pyrrolidine derivatives in forming a wide range of chemical structures with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their substituents. For example, the introduction of fluorine atoms can significantly affect the compound's reactivity and stability . The antioxidant activity of certain derivatives has been found to exceed that of known antioxidants like ascorbic acid, indicating the potential for these compounds to act as effective free radical scavengers . The antibacterial activity of some derivatives has also been highlighted, with certain compounds showing high efficacy against both gram-positive and gram-negative bacteria .
Aplicaciones Científicas De Investigación
Diseño de Ligandos
El compuesto puede actuar como un ligando, formando complejos de coordinación con metales. Esto es útil en el desarrollo de catalizadores para reacciones químicas. Por ejemplo, cuando se usa junto con acetato de paladio (II), puede formar un complejo que cataliza diversas transformaciones orgánicas, lo que es beneficioso en la producción química a escala industrial .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-10(15)16)11(17)14-13/h1-4,7H,5-6,13H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTJFEMVIBPOQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

